4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-19-13-18(7-8-20(19)30-14-23(4,5)22(26)27)25-31(28,29)21-9-6-17(24)12-16(21)3/h6-9,12-13,15,25H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRPFLDAQPDGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Details
- Molecular Formula: C23H29FN2O4S
- Molecular Weight: 448.55 g/mol
- IUPAC Name: N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-3-methylbenzenesulfonamide
Structure Representation
The compound features a sulfonamide group attached to a complex oxazepine structure, which is known for its diverse chemical properties and potential pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide group enhances its potential as a therapeutic agent.
Pharmacological Studies
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds with similar oxazepine structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties: The sulfonamide moiety is known for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential: Some derivatives of oxazepine have been studied for their anticancer activities. They may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation .
Case Studies
Several case studies have explored the biological activity of related compounds:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | 4-Fluoro derivatives | Showed significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study 2 | Oxazepine analogs | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study 3 | Sulfonamide compounds | Demonstrated anti-inflammatory effects in murine models by reducing cytokine levels. |
Synthetic Routes
The synthesis of 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide typically involves:
- Formation of the oxazepine ring through cyclization.
- Introduction of the fluoro group via halogenation.
- Coupling with the sulfonamide component using standard amide bond formation techniques.
Research Insights
Research on this compound is limited but growing. Recent studies focus on:
- The optimization of synthetic methodologies to enhance yield and purity.
- Evaluating the biological activity through in vitro and in vivo models to determine efficacy and safety profiles.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl benzamide analog () replaces the sulfonamide group with a benzamide, enhancing lipophilicity due to the CF₃ group. This substitution may alter target binding kinetics compared to the sulfonamide-based target compound . The 3,4-dimethyl sulfonamide analog () lacks halogenation but introduces methyl groups, which could reduce polarity and metabolic instability .
Core Modifications :
- All compounds retain the 3,3-dimethyl-4-oxo benzoxazepine core, critical for maintaining ring rigidity. However, the isopentyl vs. isobutyl side chain ( vs. 11) may influence steric interactions with hydrophobic binding pockets .
Computational and Bioactivity Comparisons
Structural Similarity Metrics
Computational studies using Tanimoto and Dice similarity indices () reveal that the target compound shares ~70–85% structural similarity with its analogs, primarily due to the conserved benzoxazepine core. However, the sulfonamide/benzamide divergence reduces similarity scores by 15–20%, highlighting the impact of functional group variations .
Bioactivity Correlations
While explicit bioactivity data for these compounds are absent in the provided evidence, demonstrates that structurally similar compounds often exhibit overlapping bioactivity profiles. For example:
- Sulfonamide derivatives are frequently associated with carbonic anhydrase inhibition or kinase modulation .
- Benzamide analogs (e.g., ) may target G-protein-coupled receptors (GPCRs) due to their resemblance to endogenous ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
